

# Spectroscopic comparison of 2-Methyl-4-nitroindole and its precursors

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## Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

Cat. No.: B1312425

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## A Spectroscopic Journey: Unraveling the Transformation of Precursors to 2-Methyl-4-nitroindole

In the realm of pharmaceutical research and drug development, the precise synthesis and characterization of heterocyclic compounds are of paramount importance. **2-Methyl-4-nitroindole**, a substituted indole, serves as a valuable scaffold in medicinal chemistry. Understanding its spectroscopic properties in relation to its precursors is crucial for ensuring purity, confirming structure, and optimizing synthetic routes. This guide provides an objective spectroscopic comparison of **2-Methyl-4-nitroindole** and its key precursors, supported by experimental data and detailed methodologies.

The synthetic journey to **2-Methyl-4-nitroindole** often commences with the nitration of o-toluidine to yield 2-methyl-4-nitroaniline. This intermediate is then converted to (2-methyl-4-nitrophenyl)hydrazine, which subsequently undergoes a Fischer indole synthesis to form the target indole. Each synthetic step imparts distinct changes to the molecular structure, which are clearly reflected in their respective spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methyl-4-nitroindole** and its precursors.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	Aromatic Protons	-CH <sub>3</sub>	-NH/-NH <sub>2</sub>
o-Toluidine	6.6-7.1	2.1	3.6 (br s)
2-Methyl-4-nitroaniline	6.6-7.9	2.1	6.5 (br s)
2-Methyl-4-nitroindole	6.5-8.5	~2.5	~10-12 (br s)[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	-CH <sub>3</sub>
o-Toluidine	115-145	~17
2-Methyl-4-nitroaniline	112-151	~17
2-Methyl-4-nitroindole	110-142	~10-13

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	N-H Stretching	C-H Stretching (Aromatic/Aliphatic)	NO <sub>2</sub> Stretching (Asymmetric/Symmetric)	C=C Stretching (Aromatic)
o-Toluidine	~3300-3500	~2850-3100	-	~1600
2-Methyl-4-nitroaniline	~3300-3500	~2850-3100	~1500 / ~1340	~1600
2-Methyl-4-nitroindole	~3200-3400[1]	~2850-3100	~1500-1600[1]	~1580-1600[1]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
o-Toluidine	107	106, 77
2-Methyl-4-nitroaniline	152	106, 77
2-Methyl-4-nitroindole	176 <sup>[1]</sup>	130 (M-NO <sub>2</sub> ) <sup>[1]</sup>

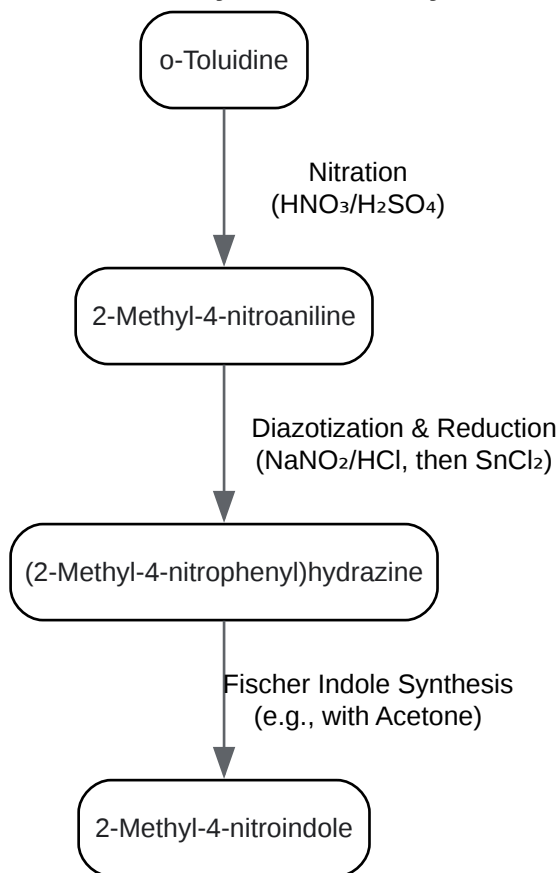
Table 5: UV-Vis Spectroscopic Data (λ<sub>max</sub>, nm)

Compound	Solvent	λ <sub>max</sub>
o-Toluidine	Water (pH 10)	232.5, 281.5
2-Methyl-4-nitroaniline	-	-
2-Methyl-4-nitroindole	2-propanol	~280-350 <sup>[1]</sup>

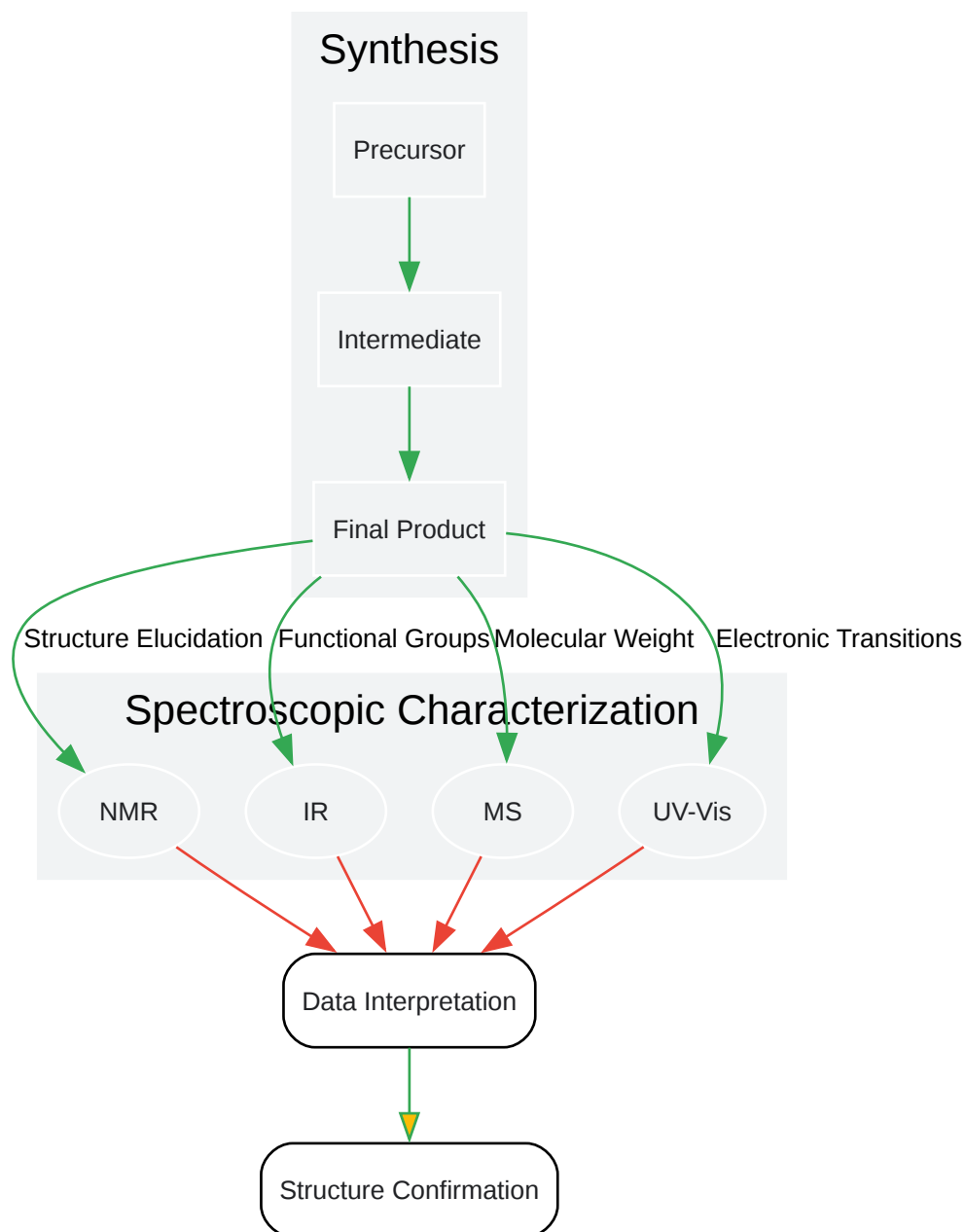
## Visualizing the Synthesis and Analysis

To illustrate the synthetic pathway and the general workflow of the spectroscopic analysis, the following diagrams are provided.

## Synthetic Pathway to 2-Methyl-4-nitroindole



## Spectroscopic Analysis Workflow



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## References

- 1. mzCloud – o Toluidine [mzcloud.org]
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